6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and varies based on the specific derivative. For instance, the compound “(5-bromothiophen-2-yl)methylamine” has a molecular weight of 206.11 .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical and Chemical Properties Analysis
Thiophene derivatives exhibit a variety of physical and chemical properties. For example, the compound “3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione” has visible absorption bands at 527, 558, and 362 nm in propylene carbonate and was found to be fluorescent in solution .Scientific Research Applications
Crystal Structure and Antimicrobial Activity
The compound, a variant of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, was synthesized without using any separation techniques and characterized for its crystal structure. The X-ray analysis of a related compound was performed, indicating potential for studying molecular structures. Additionally, synthesized compounds demonstrated notable antibacterial and antifungal activities, implying the compound's potential in antimicrobial research. The study also highlighted the drug-like nature of the compounds through ADMET prediction (Sharma et al., 2022).
Synthesis and Reactions with Electrophiles
Research on the synthesis of pyrimidine-2,4-diones like the compound of interest revealed its interaction with electrophiles. The study detailed the synthesis process, exploring how the compound reacts under different conditions. This could be crucial for understanding its chemical behavior and potential applications in chemical synthesis (Mekuskiene & Vainilavicius, 2006).
Organic Semiconductor Applications
A specific protocol was reported for synthesizing derivatives of the compound, potentially used in creating organic semiconductors. This suggests its application in the field of electronics, particularly in the development of semiconductor materials, which are crucial in modern electronic devices (Quinn, Jin, & Li, 2015).
Safety and Hazards
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-12-8(13)4-5(11-9(12)14)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKBCBXPNOVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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